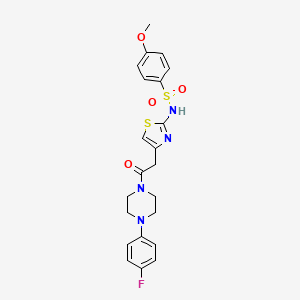

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a piperazine ring, a thiazole ring, a sulfonamide group, and a methoxy group. These functional groups are common in many pharmaceutical compounds and can contribute to a variety of biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the thiazole ring, followed by the introduction of the piperazine ring and the methoxy group .

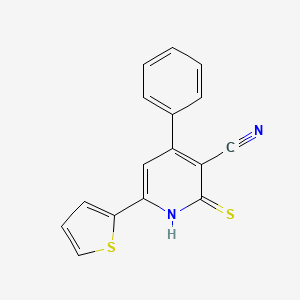

Molecular Structure Analysis

The compound’s structure includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is connected to a piperazine ring, a six-membered ring containing two nitrogen atoms. The methoxy group is attached to the benzene ring, and the sulfonamide group is attached to the thiazole ring .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. In vitro studies have demonstrated its activity against Staphylococcus aureus and Chromobacterium violaceum . Researchers are keen on understanding its mechanism of action and exploring its potential as a novel antibacterial agent.

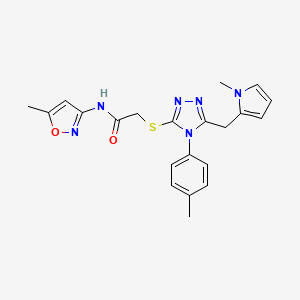

Thiazole Chemistry

Thiazoles and their derivatives play a crucial role in drug discovery. Many drugs, including Sulfathiazole (an antimicrobial), Abafungin (an antifungal), Ritonavir (an antiretroviral), and Bleomycin and Tiazofurin (antineoplastics), are derived from thiazole scaffolds. Researchers continue to explore novel thiazole-based compounds for various therapeutic applications .

Nitazoxanide Analogs

Considering the compound’s structural similarity to Nitazoxanide , a marketed antimicrobial drug, researchers might investigate its potential as an alternative or improved analog. Nitazoxanide is effective against H. pylori and demonstrates no cross-resistance to metronidazole .

Other Therapeutic Applications

Thiazole derivatives have been explored for treating conditions such as hypertension , schizophrenia , and allergies . Researchers may explore whether this compound exhibits similar effects .

Uwabagira, N., Sarojini, B. K., & Poojary, B. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M975. DOI: 10.3390/M975

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4S2/c1-31-19-6-8-20(9-7-19)33(29,30)25-22-24-17(15-32-22)14-21(28)27-12-10-26(11-13-27)18-4-2-16(23)3-5-18/h2-9,15H,10-14H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZFBGHAKHUMDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)

![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)

![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)

![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)

![[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane](/img/structure/B2406822.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)

![Ethyl 4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2406828.png)